molecular formula C5HF3N2O3S B14360227 2,2-Dicyanoethenyl trifluoromethanesulfonate CAS No. 90144-93-7

2,2-Dicyanoethenyl trifluoromethanesulfonate

Katalognummer: B14360227
CAS-Nummer: 90144-93-7
Molekulargewicht: 226.14 g/mol
InChI-Schlüssel: IEXDKBKVFBMHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dicyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of dicyanoethenyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

The synthesis of 2,2-Dicyanoethenyl trifluoromethanesulfonate typically involves the reaction of dicyanoethene with trifluoromethanesulfonic acid or its derivatives. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

2,2-Dicyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2-Dicyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Its reactivity makes it useful in the modification of biomolecules for various biological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Dicyanoethenyl trifluoromethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dicyanoethenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can affect various molecular pathways and processes, making the compound valuable in different research contexts.

Vergleich Mit ähnlichen Verbindungen

2,2-Dicyanoethenyl trifluoromethanesulfonate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

90144-93-7

Molekularformel

C5HF3N2O3S

Molekulargewicht

226.14 g/mol

IUPAC-Name

2,2-dicyanoethenyl trifluoromethanesulfonate

InChI

InChI=1S/C5HF3N2O3S/c6-5(7,8)14(11,12)13-3-4(1-9)2-10/h3H

InChI-Schlüssel

IEXDKBKVFBMHKA-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C#N)C#N)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.